![molecular formula C9H16N2O3Si B14396704 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]- CAS No. 89447-84-7](/img/structure/B14396704.png)
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]- is a derivative of pyrimidinedione, a heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the ring. This compound is characterized by the presence of a trimethylsilyl group attached to the oxygen atom at the 5-position of the pyrimidinedione ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]- typically involves the reaction of 1,3-dimethylbarbituric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its binding properties and effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-: Another heterocyclic compound with similar structural features.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound used as a solvent and in various chemical reactions.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89447-84-7 |
|---|---|
Molecular Formula |
C9H16N2O3Si |
Molecular Weight |
228.32 g/mol |
IUPAC Name |
1,3-dimethyl-5-trimethylsilyloxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O3Si/c1-10-6-7(14-15(3,4)5)8(12)11(2)9(10)13/h6H,1-5H3 |
InChI Key |
SYHWEIUBQTVIFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


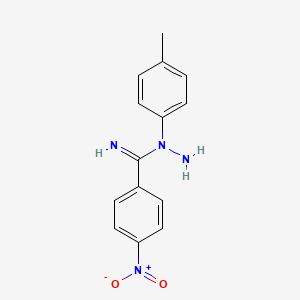
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
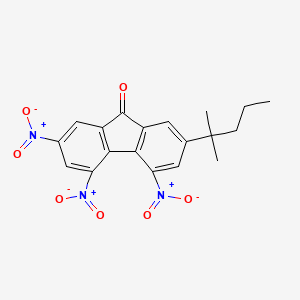
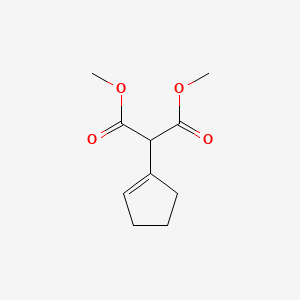
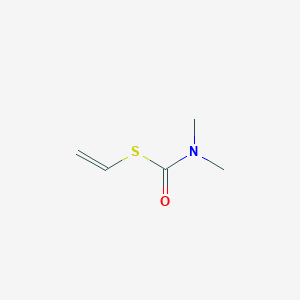
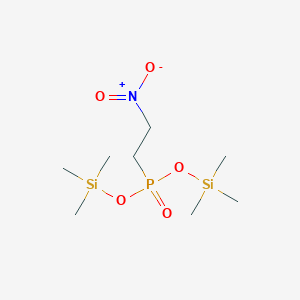
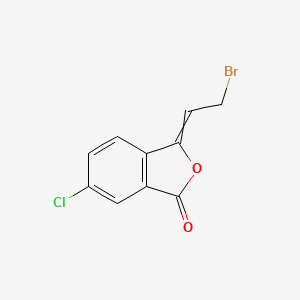
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
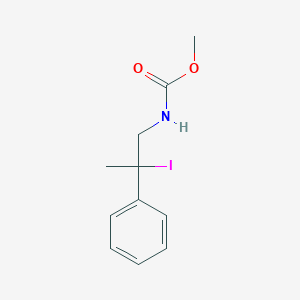
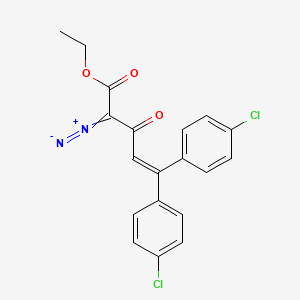
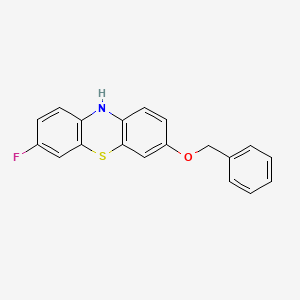
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
